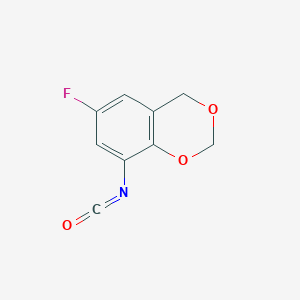

6-Fluoro-4H-1,3-benzodioxin-8-YL isocyanate

Übersicht

Beschreibung

6-Fluoro-4H-1,3-benzodioxin-8-YL isocyanate is a chemical compound with the molecular formula C9H6FNO3 and a molecular weight of 195.15 g/mol . It is characterized by the presence of a fluorine atom, a benzodioxin ring, and an isocyanate functional group. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4H-1,3-benzodioxin-8-YL isocyanate typically involves the reaction of 6-Fluoro-4H-1,3-benzodioxin-8-YL amine with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform. The reaction temperature is maintained at low to moderate levels to prevent decomposition of the isocyanate group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. Safety measures are crucial due to the toxic nature of phosgene and the reactivity of isocyanates.

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluoro-4H-1,3-benzodioxin-8-YL isocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

Cycloaddition Reactions: It can participate in cycloaddition reactions with compounds containing multiple bonds, leading to the formation of heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out at room temperature or slightly elevated temperatures in the presence of a suitable solvent such as dichloromethane .

Major Products Formed

The major products formed from reactions with this compound include ureas, carbamates, and thiocarbamates, depending on the nucleophile used .

Wissenschaftliche Forschungsanwendungen

Chemistry

6-Fluoro-4H-1,3-benzodioxin-8-YL isocyanate serves as a crucial building block in organic synthesis. Its applications include:

- Heterocycle Formation: It participates in cycloaddition reactions, leading to the creation of various heterocycles.

- Polymer Chemistry: The compound is used in the synthesis of specialty polymers and materials, including coatings and adhesives.

Biology

In biological research, this compound is employed for:

- Modification of Biomolecules: It facilitates the formation of stable urea or carbamate linkages with proteins and peptides, enhancing their stability and functionality.

- Antiproliferative Studies: Recent studies have explored its derivatives for their antiproliferative activity against cancer cell lines. For instance, compounds derived from this compound have shown promising results in inhibiting the growth of pancreatic cancer cells .

Medicine

The medical applications of this compound are particularly noteworthy:

- Drug Development: Ongoing research investigates its potential as a scaffold for designing enzyme inhibitors and receptor modulators. The presence of the benzodioxin moiety is crucial in enhancing biological activity against specific targets .

Case Study 1: Anticancer Activity

A study reported the synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives incorporating the benzodioxin moiety. These compounds exhibited significant antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cell lines. The mechanism involved inhibition of focal adhesion kinase (FAK), highlighting the therapeutic potential of derivatives based on this compound .

Case Study 2: Polymer Applications

Research into thermolatent catalysts for producing polyurethane foams has demonstrated that adducts formed with this compound show improved processing characteristics due to their low viscosity and enhanced reaction rates. This application underscores the compound's utility in industrial settings .

Wirkmechanismus

The mechanism of action of 6-Fluoro-4H-1,3-benzodioxin-8-YL isocyanate involves the reactivity of the isocyanate group. This group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Fluoro-4H-1,3-benzodioxin-8-YL amine: The precursor to the isocyanate compound, differing by the presence of an amine group instead of an isocyanate group.

6-Fluoro-4H-1,3-benzodioxin-8-YL methanol: Another related compound, differing by the presence of a hydroxyl group instead of an isocyanate group.

Uniqueness

6-Fluoro-4H-1,3-benzodioxin-8-YL isocyanate is unique due to its combination of a fluorine atom, a benzodioxin ring, and an isocyanate group. This combination imparts distinct reactivity and properties, making it valuable in various research and industrial applications .

Biologische Aktivität

6-Fluoro-4H-1,3-benzodioxin-8-YL isocyanate (CAS Number: 321309-30-2) is a chemical compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and research findings, supported by relevant data and case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 195.15 g/mol

The compound features a benzodioxin structure with a fluorine substituent, contributing to its unique reactivity and biological profile .

The synthesis of this compound typically involves the reaction of the corresponding amine with phosgene or a phosgene equivalent under controlled conditions. This process requires careful handling due to the toxic nature of phosgene and the reactivity of isocyanates.

Mechanism of Action : The isocyanate group is highly reactive, allowing it to form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity underpins its biological activity, particularly in modifying biomolecules like proteins and peptides through stable urea or carbamate linkages .

Inhibitory Effects on Neurodegenerative Disorders

Research indicates that this compound exhibits inhibitory effects on α-synuclein-mediated toxicity. α-Synuclein aggregation is a hallmark of neurodegenerative diseases such as Parkinson's disease. Studies have shown that this compound can mitigate the cytotoxic properties associated with α-synuclein amyloidogenesis, suggesting potential therapeutic applications in treating neurodegenerative disorders .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies demonstrate that it can inhibit cellular proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although further research is required to elucidate the specific pathways involved .

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| α-Synuclein Inhibition | Reduces cytotoxicity | |

| Antitumor Activity | Induces apoptosis in cancer cells | |

| Modification of Biomolecules | Forms stable urea/carbamate linkages |

Specific Research Examples

- Neuroprotective Studies : In a study examining the effects on neuronal cell lines exposed to oxidative stress, this compound was shown to significantly reduce the formation of reactive oxygen species (ROS), thereby protecting neurons from damage associated with neurodegeneration .

- Anticancer Investigations : A series of experiments involving human cancer cell lines demonstrated that treatment with this compound resulted in a marked decrease in cell viability and increased markers of apoptosis. These findings suggest its potential as an anticancer agent .

Eigenschaften

IUPAC Name |

6-fluoro-8-isocyanato-4H-1,3-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO3/c10-7-1-6-3-13-5-14-9(6)8(2-7)11-4-12/h1-2H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPWRGALYUWZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)F)N=C=O)OCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381598 | |

| Record name | 6-FLUORO-4H-1,3-BENZODIOXIN-8-YL ISOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321309-30-2 | |

| Record name | 6-Fluoro-8-isocyanato-4H-1,3-benzodioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321309-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-FLUORO-4H-1,3-BENZODIOXIN-8-YL ISOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoro-8-isocyanato-4H-benzo[1,3]dioxine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.